molecular formula C9H11ClFNO2 B13117540 (R)-2-Amino-3-(3-fluorophenyl)propanoicacidhydrochloride

(R)-2-Amino-3-(3-fluorophenyl)propanoicacidhydrochloride

Katalognummer: B13117540
Molekulargewicht: 219.64 g/mol
InChI-Schlüssel: HXXPJRIARBMPKG-DDWIOCJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative. It is known for its potential applications in medicinal chemistry and pharmaceutical research. The compound features a fluorophenyl group, which can influence its biological activity and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde.

    Formation of Intermediate: The intermediate is formed through a series of reactions, including condensation and reduction.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or resolving agents to obtain the desired enantiomer.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis. This includes:

    Catalyst Selection: Choosing efficient catalysts to enhance reaction rates.

    Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The carbonyl group in intermediates can be reduced to form alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oximes, alcohols, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound is studied for its potential interactions with enzymes and receptors. It can serve as a model compound for studying the effects of fluorine substitution on biological activity.

Medicine

In medicinal chemistry, ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is investigated for its potential therapeutic applications. It may act as a precursor for developing drugs targeting specific receptors or enzymes.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Wirkmechanismus

The mechanism of action of ®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors or enzymes, influencing the compound’s biological activity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • ®-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride
  • ®-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride
  • ®-2-Amino-3-(3-chlorophenyl)propanoic acid hydrochloride

Uniqueness

®-2-Amino-3-(3-fluorophenyl)propanoic acid hydrochloride is unique due to the position of the fluorine atom on the phenyl ring. This specific substitution can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Eigenschaften

Molekularformel

C9H11ClFNO2

Molekulargewicht

219.64 g/mol

IUPAC-Name

(2R)-2-amino-3-(3-fluorophenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H10FNO2.ClH/c10-7-3-1-2-6(4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1

InChI-Schlüssel

HXXPJRIARBMPKG-DDWIOCJRSA-N

Isomerische SMILES

C1=CC(=CC(=C1)F)C[C@H](C(=O)O)N.Cl

Kanonische SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.